molecular formula C12H16Cl3NO2S B12177718 5,5,5-trichloro-N-(4-methylphenyl)pentane-1-sulfonamide

5,5,5-trichloro-N-(4-methylphenyl)pentane-1-sulfonamide

Cat. No.: B12177718
M. Wt: 344.7 g/mol
InChI Key: YBYNAXYZBBTKQJ-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-N-(4-methylphenyl)pentane-1-sulfonamide is a synthetic organic compound characterized by the presence of three chlorine atoms, a sulfonamide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-(4-methylphenyl)pentane-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 1,1,1-trichloropentane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloro-N-(4-methylphenyl)pentane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amine derivatives.

Scientific Research Applications

5,5,5-Trichloro-N-(4-methylphenyl)pentane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,5-trichloro-N-(4-methylphenyl)pentane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide
  • 2,4,5-Trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Uniqueness

5,5,5-Trichloro-N-(4-methylphenyl)pentane-1-sulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of a pentane chain. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16Cl3NO2S

Molecular Weight

344.7 g/mol

IUPAC Name

5,5,5-trichloro-N-(4-methylphenyl)pentane-1-sulfonamide

InChI

InChI=1S/C12H16Cl3NO2S/c1-10-4-6-11(7-5-10)16-19(17,18)9-3-2-8-12(13,14)15/h4-7,16H,2-3,8-9H2,1H3

InChI Key

YBYNAXYZBBTKQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CCCCC(Cl)(Cl)Cl

Origin of Product

United States

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